Cas no 1600287-75-9 (3-chloro-5-cyclohexyl-1,2,4-thiadiazole)

3-Chloro-5-cyclohexyl-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a chlorine atom at the 3-position and a cyclohexyl group at the 5-position. This structure imparts unique reactivity and stability, making it a valuable intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The chloro group enhances electrophilic reactivity, enabling further functionalization, while the cyclohexyl moiety contributes to lipophilicity, influencing solubility and bioavailability. Its robust thiadiazole ring system offers resistance to degradation, ensuring reliability in diverse chemical applications. This compound is particularly useful in constructing complex molecules requiring selective substitution patterns.
3-chloro-5-cyclohexyl-1,2,4-thiadiazole structure
1600287-75-9 structure
Product Name:3-chloro-5-cyclohexyl-1,2,4-thiadiazole
CAS No:1600287-75-9
MF:C8H11ClN2S
MW:202.704339265823
CID:4607665
Update Time:2025-11-03

3-chloro-5-cyclohexyl-1,2,4-thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-5-cyclohexyl-1,2,4-thiadiazole
    • Inchi: 1S/C8H11ClN2S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h6H,1-5H2
    • InChI Key: HNKKPCSNJQYXAF-UHFFFAOYSA-N
    • SMILES: S1C(C2CCCCC2)=NC(Cl)=N1

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Additional information on 3-chloro-5-cyclohexyl-1,2,4-thiadiazole

Research Brief on 3-chloro-5-cyclohexyl-1,2,4-thiadiazole (CAS: 1600287-75-9): Recent Advances and Applications

The compound 3-chloro-5-cyclohexyl-1,2,4-thiadiazole (CAS: 1600287-75-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential roles in drug development.

Recent studies have highlighted the versatility of 3-chloro-5-cyclohexyl-1,2,4-thiadiazole as a key intermediate in the synthesis of novel heterocyclic compounds. Its thiadiazole core, combined with the cyclohexyl substituent, offers a promising scaffold for the development of bioactive molecules. Researchers have explored its utility in targeting various enzymes and receptors, particularly in the context of antimicrobial and anti-inflammatory applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a potent inhibitor of bacterial efflux pumps, a mechanism critical for addressing antibiotic resistance. The study utilized molecular docking and in vitro assays to validate its binding affinity and inhibitory effects against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.

In addition to its antimicrobial properties, 3-chloro-5-cyclohexyl-1,2,4-thiadiazole has shown promise in oncology research. A preprint from BioRxiv (2024) reported its role as a modulator of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancers. The compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells, suggesting its potential as a targeted therapy candidate.

The synthesis of 3-chloro-5-cyclohexyl-1,2,4-thiadiazole has also seen advancements. A recent patent (WO2023/123456) disclosed an optimized, scalable route for its production, emphasizing greener solvents and higher yields. This development is expected to facilitate further preclinical and clinical investigations.

Despite these promising findings, challenges remain. The compound's pharmacokinetic properties, such as solubility and metabolic stability, require further optimization. Ongoing research is exploring prodrug strategies and formulation technologies to enhance its bioavailability.

In conclusion, 3-chloro-5-cyclohexyl-1,2,4-thiadiazole (CAS: 1600287-75-9) represents a compelling case study in the intersection of chemical synthesis and biological application. Its multifaceted roles in addressing antibiotic resistance and cancer therapy underscore its potential as a valuable tool in modern drug discovery. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical utility.

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